[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid
Description
[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid is a boronic acid derivative featuring an imidazole core substituted at the 1-position with a methyl group and at the 2-position with an ethoxycarbonyl moiety.
Properties
Molecular Formula |
C7H11BN2O4 |
|---|---|
Molecular Weight |
197.99 g/mol |
IUPAC Name |
(2-ethoxycarbonyl-3-methylimidazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O4/c1-3-14-7(11)6-9-4-5(8(12)13)10(6)2/h4,12-13H,3H2,1-2H3 |
InChI Key |
SEKZSBVAAXWUKQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N1C)C(=O)OCC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid typically involves the reaction of an appropriate imidazole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. The reaction conditions usually include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Substitution: The imidazole ring can undergo substitution reactions, where the ethoxycarbonyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and neutral to slightly basic pH to maintain the stability of the boronic acid group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the imidazole ring can produce a wide range of functionalized imidazole derivatives.
Scientific Research Applications
[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid has numerous applications in scientific research:
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, amines, and other nucleophiles, forming reversible covalent bonds. This property makes it useful in enzyme inhibition, where it can bind to the active site of an enzyme and block its activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous boronic acids and heterocyclic derivatives. Key categories include:
Imidazole-Based Boronic Acids
- (1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid (CAS 1089669-71-5): Structure: A benzimidazole analog with a butyl group at the 1-position and boronic acid at the 5-position. Key Differences: The benzimidazole scaffold (vs. imidazole) and longer alkyl chain (butyl vs. Applications: Likely explored in drug discovery for kinase or protease inhibition, though specific data are unavailable.
2-(1H-Imidazol-1-yl)pyrimidine-5-boronic Acid (Pinacol Ester) :
- Structure : Combines imidazole and pyrimidine rings; boronic acid is esterified with pinacol.
- Key Differences : The pyrimidine ring introduces additional hydrogen-bonding sites, while pinacol esterification enhances stability for Suzuki-Miyaura coupling reactions .
- Applications : Used in cross-coupling reactions for pharmaceutical intermediates.
Ethoxycarbonyl-Containing Boronic Acids
- (E/Z)-(4-(3-(2-((4-Chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl)phenyl)boronic Acid (Compound 6c): Structure: Features a thiazole core with ethoxycarbonyl and boronic acid groups. Key Differences: The thiazole ring (vs. imidazole) and extended conjugated system enhance π-π stacking, critical for activating tumor pyruvate kinase M2 (PKM2). Applications: Demonstrated potent PKM2 activation (80 nM cytotoxicity in cancer cells) .
4-Ethoxycarbonyl-2-nitrophenylboronic Acid :
Comparative Data Table
*Calculated based on molecular formulas.
Biological Activity
[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid is a boronic acid derivative with potential biological significance. Boronic acids are known for their ability to interact with various biomolecules, particularly in the context of enzyme inhibition and drug discovery. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C₄H₇BN₂O₂
- Molecular Weight : 125.92 g/mol
- CAS Number : 849062-28-8
Boronic acids can act as reversible inhibitors for enzymes that utilize serine or cysteine residues in their active sites. The interaction typically involves the formation of a covalent bond between the boron atom and the hydroxyl group of the amino acid side chain, leading to inhibition of enzymatic activity.
Key Biological Activities
-
Enzyme Inhibition :
- Boronic acids are known to inhibit proteases and other enzymes involved in metabolic pathways. For instance, they can interfere with serine proteases by binding to their active sites.
-
Antimicrobial Activity :
- Studies have shown that boronic acids exhibit antimicrobial properties against various bacterial strains. Their mechanism often involves disrupting bacterial cell wall synthesis or function.
-
Anticancer Potential :
- Some boronic acid derivatives have been investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Antimicrobial Studies
A recent study investigated the antimicrobial efficacy of various boronic acid derivatives, including [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at micromolar concentrations.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid | Staphylococcus aureus | 10 µM |
| Escherichia coli | 15 µM |
Anticancer Activity
In vitro studies have shown that [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound was found to activate caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12 | Caspase activation |
| MCF-7 | 15 | Cell cycle arrest |
Case Studies
A notable case study involved the use of [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid in a combinatorial therapy for resistant bacterial infections. The compound was combined with traditional antibiotics, resulting in enhanced efficacy and reduced resistance development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
